5-amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
CAS No.: 514793-22-7
Cat. No.: VC21508583
Molecular Formula: C6H7N5OS
Molecular Weight: 197.22g/mol
* For research use only. Not for human or veterinary use.
![5-amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one - 514793-22-7](/images/no_structure.jpg)
Specification
CAS No. | 514793-22-7 |
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Molecular Formula | C6H7N5OS |
Molecular Weight | 197.22g/mol |
IUPAC Name | 5-amino-3-methylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C6H7N5OS/c1-13-6-10-9-5-8-4(12)2-3(7)11(5)6/h2H,7H2,1H3,(H,8,9,12) |
Standard InChI Key | RZMVIPGTYTURJR-UHFFFAOYSA-N |
Isomeric SMILES | CSC1=NNC2=NC(=O)C=C(N21)N |
SMILES | CSC1=NN=C2N1C(=CC(=O)N2)N |
Canonical SMILES | CSC1=NNC2=NC(=O)C=C(N21)N |
Introduction
Chemical Structure and Properties
Structural Features
5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one features a fused bicyclic ring system comprising a 1,2,4-triazole ring and a pyrimidine ring. The triazole ring contains three nitrogen atoms, while the pyrimidine component incorporates two nitrogen atoms. The compound's most distinctive functional groups include:
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A methylsulfanyl (SCH₃) group at the 3-position of the triazole ring
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An amino (NH₂) group at the 5-position of the triazole ring
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A carbonyl (C=O) group at the 7-position of the pyrimidine ring
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A hydrogen atom bound to the nitrogen at position 8 (hence the 8H designation)
This particular arrangement of functional groups creates multiple sites for potential hydrogen bonding, which significantly influences the compound's biological activity and interactions with target proteins. The presence of the methylsulfanyl group at position 3 is particularly noteworthy, as sulfur-containing substituents often contribute to enhanced biological activities in heterocyclic compounds.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one
Property | Value |
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CAS Registry Number | 514793-22-7 |
Molecular Formula | C₆H₇N₅OS |
Molecular Weight | 197.22 g/mol |
Appearance | Crystalline solid |
Solubility | Moderately soluble in polar organic solvents |
Melting Point | Data not available in literature |
LogP (estimated) | Moderately lipophilic due to methylsulfanyl group |
The compound demonstrates moderate solubility in polar organic solvents, which is influenced by the presence of both hydrophilic (amino and carbonyl) and lipophilic (methylsulfanyl) groups. This balanced solubility profile is advantageous for biological testing and pharmaceutical formulation development. The methylsulfanyl group contributes to the compound's lipophilicity, while the amino and carbonyl groups enhance its hydrophilicity and potential for hydrogen bonding interactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one can be accomplished through several synthetic routes, typically involving multiple steps to form the desired heterocyclic structure. These methods generally utilize commercially available starting materials and require careful control of reaction conditions to optimize yields and minimize side reactions.
One common synthetic strategy involves the cyclocondensation of 3-methylsulfanyl-5-amino-1,2,4-triazole with appropriate pyrimidine precursors. This approach is similar to the general methods used for synthesizing triazolopyrimidine derivatives, which frequently employ aminotriazoles and 1,3-dicarbonyl compounds or α,β-unsaturated systems as starting materials .
Specific Synthetic Pathway
A specific synthetic pathway for 5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one may involve the following steps:
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Synthesis of 3-methylsulfanyl-5-amino-1,2,4-triazole from appropriate precursors
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Reaction of the aminotriazole with a suitable pyrimidine precursor (e.g., a 1,3-dicarbonyl compound)
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Cyclization to form the fused bicyclic system
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Purification and isolation of the final product
Alternatively, the synthesis could proceed through a Dimroth rearrangement pathway, which is common in the preparation of similar triazolopyrimidine derivatives. This would involve the initial formation of a 1,2,4-triazolo[4,3-a]pyrimidine intermediate, followed by rearrangement under acidic conditions to give the desired triazolo[4,3-a]pyrimidine structure .
Modern Synthetic Approaches
Recent advancements in synthetic methodology have introduced more efficient approaches to synthesizing triazolopyrimidine derivatives. For instance, microwave-assisted synthesis techniques have been employed to enhance reaction rates and yields for similar compounds . These methods could potentially be adapted for the synthesis of 5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one, offering advantages such as shorter reaction times, higher yields, and reduced formation of byproducts.
Structure-Activity Relationships
Comparative SAR with Related Compounds
Analysis of structure-activity relationships in similar triazolopyrimidine derivatives provides valuable insights into the potential biological activity of 5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one. Studies on related compounds have shown that:
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The position and nature of substituents on the triazole ring significantly influence antimicrobial activity. For instance, hydroxyphenyl substituents at the C-3 position of the 1,2,4-triazole ring have been associated with enhanced antibacterial effects in ciprofloxacin-triazole hybrids .
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The fusion of the triazole ring with pyrimidine can enhance anticancer properties, as observed in various 5-amino triazole derivatives tested against cancer cell lines .
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Modifications to the substituents on the pyrimidine ring can modulate biological activity and selectivity, suggesting potential avenues for structural optimization of our target compound .
These structure-activity relationships suggest that 5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one could serve as a valuable scaffold for developing new bioactive compounds through targeted structural modifications.
Research Applications and Future Directions
Current Research Applications
5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one and similar triazolopyrimidine derivatives have several potential research applications:
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Drug Discovery: The compound serves as a promising scaffold for medicinal chemistry programs aimed at developing new antimicrobial or anticancer agents .
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Structure-Activity Relationship Studies: The compound provides a valuable platform for SAR studies to understand how structural modifications affect biological activity .
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Biochemical Research: Triazolopyrimidine derivatives can be used as tools to study various biological processes and pathways, particularly those involving adenosine receptors, which have been identified as potential targets for similar compounds.
Future Research Directions
Several promising avenues for future research on 5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one include:
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Comprehensive Biological Screening: Systematic evaluation of the compound's activity against a wide range of bacterial strains, cancer cell lines, and other biological targets to fully characterize its pharmacological profile.
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Structural Optimization: Development of analogs with modified substituents to enhance potency, selectivity, and pharmacokinetic properties.
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Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the compound's biological activities, including identification of specific protein targets and binding modes.
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Combination Studies: Exploration of potential synergistic effects when combined with established therapeutic agents.
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Advanced Synthetic Methods: Development of more efficient and scalable synthetic routes, potentially incorporating green chemistry principles and modern synthetic techniques such as flow chemistry.
Comparative Analysis with Related Compounds
Comparison with Other Triazolopyrimidine Derivatives
Several related triazolopyrimidine derivatives have been studied for their biological properties, providing a basis for comparison with 5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one. One noteworthy example is 5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl) triazolo[4,3-a]pyrimidin-7-ol, which differs primarily in the nature of the substituent at the 3-position.
This related compound features a more complex substituent at the 3-position, specifically a [1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl group rather than the simpler methylsulfanyl group found in our target compound. Additionally, it has a hydroxyl group at the 7-position instead of a carbonyl group. These structural differences likely influence the compound's biological activities and physicochemical properties, potentially resulting in distinct pharmacological profiles.
Comparison with Isomeric Structures
Another interesting comparison is with 5-Methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one, also known as 2-methylthio-8-azaxanthine. This compound features a different arrangement of the triazole and pyrimidine rings, resulting in a 1,2,3-triazolo[4,5-d]pyrimidine structure rather than the 1,2,4-triazolo[4,3-a]pyrimidine structure of our target compound .
The different arrangement of nitrogen atoms in the triazole ring and the alternative fusion pattern with the pyrimidine ring likely result in distinct electronic distributions and hydrogen bonding patterns. This, in turn, could lead to different binding modes with biological targets and varying pharmacological properties .
Comparison in Context of Drug Design
In the context of drug design, 5-amino-3-(methylsulfanyl) triazolo[4,3-a]pyrimidin-7(8H)-one offers several advantages over related compounds:
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Synthetic Accessibility: The relatively simple structure of this compound, particularly the straightforward methylsulfanyl substituent at the 3-position, may allow for more efficient synthesis compared to derivatives with more complex substituents .
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Structural Versatility: The presence of reactive functional groups (amino, carbonyl) provides multiple sites for potential structural modifications, allowing for extensive SAR studies and optimization of biological properties.
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Balanced Physicochemical Properties: The combination of hydrophilic and lipophilic groups contributes to a balanced solubility profile, which is important for drug development considerations.
Table 3: Comparative Analysis of Selected Triazolopyrimidine Derivatives
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